Cas no 85329-59-5 (Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-)

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- structure
85329-59-5 structure
اسم المنتج:Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
كاس عدد:85329-59-5
وسط:C20H26O5
ميغاواط:346.417446613312
CID:724661
PubChem ID:13241286

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)-
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-...
    • Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methyle
    • Trichorabdal A
    • [ "" ]
    • (1R,2R,4′aS,5′R,7′S,9′aS)-Hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxospiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde (ACI)
    • Spiro[cyclohexane-1,4′(3′H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde, hexahydro-5′-hydroxy-3,3-dimethyl-8′-methylene-1′,9′-dioxo-, [4′R-[4′α(R*),4′aα,5′β,7′β,9′aβ]]- (ZCI)
    • (-)-Trichorabdal A
    • InChI=1/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • HY-N1128
    • KIJKAQHLSSAHOL-HZWIUQJVSA-
    • AKOS040762448
    • (1S,1'R,5R,6S,7R,9S)-7-hydroxy-2',2'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohexane]-1'-carbaldehyde
    • SCHEMBL723312
    • Spiro(cyclohexane-1,4'(3'H)-(1H-7,9a)methanocyclohepta(c)pyran)-2-carboxaldehyde, hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo, (4R-(4'alpha(R*),4'aalpha,5'beta,7'beta,9'abeta))-
    • 85329-59-5
    • CS-0016416
    • FS-9103
    • DA-58718
    • نواة داخلي: 1S/C20H26O5/c1-11-12-7-13(22)15-19(6-4-5-18(2,3)14(19)9-21)10-25-17(24)20(15,8-12)16(11)23/h9,12-15,22H,1,4-8,10H2,2-3H3/t12-,13-,14-,15+,19+,20+/m1/s1
    • مفتاح Inchi: KIJKAQHLSSAHOL-HZWIUQJVSA-N
    • ابتسامات: C([C@@H]1C(C)(C)CCC[C@@]21COC(=O)[C@]13C(=O)C(=C)[C@H](C[C@H]([C@@H]21)O)C3)=O

حساب السمة

  • نوعية دقيقة: 346.178024
  • النظائر كتلة واحدة: 346.178024
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 5
  • عدد الذرات الثقيلة: 25
  • تدوير ملزمة العد: 1
  • تعقيدات: 680
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 4
  • عدد غير محدد من مراكز ستيريو الذرية: 2
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • طوبولوجي سطح القطب: 80.7
  • إكسلوغ 3: 2.2

الخصائص التجريبية

  • اللون / الشكل: Powder
  • كثيف: 1.3±0.1 g/cm3
  • نقطة الغليان: 567.8±50.0 °C at 760 mmHg
  • نقطة الوميض: 203.1±23.6 °C
  • انكسار: 1.565
  • بسا: 80.67000
  • لوغب: 2.06720
  • ضغط البخار: 0.0±3.5 mmHg at 25°C

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- أمن المعلومات

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T58910-5mg
Trichorabdal A
85329-59-5 ,HPLC≥98%
5mg
¥6240.0 2023-09-06
TargetMol Chemicals
TN5173-5mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13800 2023-09-15
TargetMol Chemicals
TN5173-1mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 6370 2024-07-19
A2B Chem LLC
AH54397-5mg
trichorabdal A
85329-59-5 98.0%
5mg
$785.00 2024-04-19
Aaron
AR00G6Y1-5mg
Trichorabdal A
85329-59-5 98%
5mg
$897.00 2025-02-12
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥3477.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥1693.00 2022-04-26
TargetMol Chemicals
TN5173-1 mg
Trichorabdal A
85329-59-5 98.00%
1mg
¥ 2,820 2023-07-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN5173-10 mg
Trichorabdal A
85329-59-5 98.00%
10mg
¥5216.00 2022-04-26
TargetMol Chemicals
TN5173-5 mg
Trichorabdal A
85329-59-5 98.00%
5mg
¥ 13,800 2023-07-10

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
1.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
3.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
7.2 Reagents: Sodium bicarbonate Solvents: Water
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
2.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
2.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
3.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
3.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
3.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
4.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
4.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
5.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
6.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
6.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
7.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
8.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
8.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
9.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
10.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
10.2 Reagents: Sodium bicarbonate Solvents: Water
11.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 6

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
2.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
4.2 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
1.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
2.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
1.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
2.1 Reagents: Acetic acid ,  Palladium diacetate ,  Oxygen Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
3.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
4.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
5.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
5.2 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
2.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
2.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
4.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
8.2 Reagents: Sodium bicarbonate Solvents: Water
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
2.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
3.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
5.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
2.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
2.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
2.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
3.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
4.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
4.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
5.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
6.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
6.2 Reagents: Sodium bicarbonate Solvents: Water
7.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
2.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
3.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
3.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
4.1 Reagents: Oxygen ,  Silver tetrafluoroborate Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
5.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
6.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
7.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
8.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 21

رد فعل الشرط
1.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 22

رد فعل الشرط
1.1 Reagents: Tetrabutylammonium hydrogen sulfate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  1.5 h, 0 °C
1.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.1 Reagents: Lithium bromide Catalysts: Samarium iodide (SmI2) Solvents: tert-Butanol ,  Tetrahydrofuran ;  45 min, -78 °C
3.1 Reagents: Tetrabutylammonium iodide ,  Diisopropylethylamine Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
4.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
4.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
4.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
5.1 Reagents: Acetic acid ,  Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ;  rt → 45 °C; 6 h, 45 °C
6.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
6.2 Reagents: Triphenylphosphine ;  30 min, -94 °C → 23 °C; 3 h, 23 °C
7.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
8.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C
9.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A Unified Strategy to ent-Kauranoid Natural Products: Total Syntheses of (-)-Trichorabdal A and (-)-Longikaurin E
Yeoman, John T. S.; et al, Journal of the American Chemical Society, 2013, 135(32), 11764-11767

طريقة الإنتاج 23

رد فعل الشرط
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
1.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
1.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
2.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
2.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
2.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
3.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
3.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
4.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
5.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
5.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
5.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
6.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
7.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
7.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
8.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
9.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
9.2 Reagents: Sodium bicarbonate Solvents: Water
10.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

طريقة الإنتاج 24

رد فعل الشرط
1.1 Reagents: Titanocene dichloride ,  Zinc ,  Pyridine, 2,4,6-trimethyl-, hydrochloride (1:1) Solvents: Tetrahydrofuran ;  24 h, rt
2.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ,  Hexamethylphosphoramide ;  3 h, 0 °C
3.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; 15 min, rt; rt → -78 °C
3.2 Reagents: Benzeneselenenyl bromide Solvents: Tetrahydrofuran ;  -78 °C; 15 min, -78 °C
3.3 Reagents: Hydrogen peroxide Solvents: Dichloromethane ,  Water ;  30 min, 0 °C
4.1 Reagents: p-Toluenesulfonic acid Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Methanol ;  1.5 h, 0 °C
4.2 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  30 min, rt
4.3 Reagents: Sodium bicarbonate ,  Sodium dithionite Solvents: Water ;  20 min, rt
5.1 Reagents: Lithium bromide ,  Samarium iodide (SmI2) Solvents: Tetrahydrofuran ;  2 min, rt
5.2 Reagents: tert-Butanol Solvents: Tetrahydrofuran ;  45 min, -78 °C
6.1 Reagents: Diisopropylethylamine Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide ;  rt → 45 °C; 6 h, 45 °C
7.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, 0 °C; 0 °C → -78 °C
7.2 Solvents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone ;  -78 °C; 5 min, -78 °C
7.3 Solvents: Tetrahydrofuran ;  1 h, -78 °C; -78 °C → 0 °C
8.1 Reagents: Palladium chloride ,  Oxygen ,  Silver tetrafluoroborate Solvents: Dimethyl sulfoxide ;  45 °C
9.1 Reagents: Ozone Solvents: Dichloromethane ;  10 min, -94 °C
9.2 Reagents: Triphenylphosphine (polystyrene bound) ;  30 min, -94 °C → rt; 3 h, rt
10.1 Reagents: Acetic anhydride Solvents: Dimethylformamide ;  rt → 95 °C; 1 h, 95 °C
11.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  75 min, 45 °C; 45 °C → rt
11.2 Reagents: Sodium bicarbonate Solvents: Water
12.1 Reagents: Iodobenzene diacetate Catalysts: Tempo Solvents: Dichloromethane ;  3.5 h, rt
المراجع
A unified strategy for the synthesis of (-)-maoecrystal Z, (-)-trichorabdal A, and (-)-longikaurin E
Yeoman, John T. S.; et al, Tetrahedron, 2014, 70(27-28), 4070-4088

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Raw materials

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- Preparation Products

Spiro[cyclohexane-1,4'(3'H)-[1H-7,9a]methanocyclohepta[c]pyran]-2-carboxaldehyde,hexahydro-5'-hydroxy-3,3-dimethyl-8'-methylene-1',9'-dioxo-,(1R,2R,4'aS,5'R,7'S,9'aS)- الوثائق ذات الصلة

الموردين الموصى بهم
Nanjing jingzhu bio-technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
上海贤鼎生物科技有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Genelee Bio-Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Suzhou Senfeida Chemical Co., Ltd
Shanghai Aoguang Biotechnology Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Aoguang Biotechnology Co., Ltd